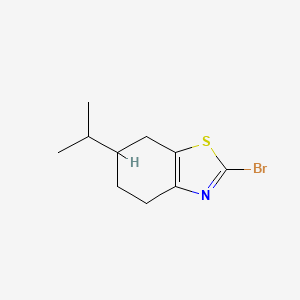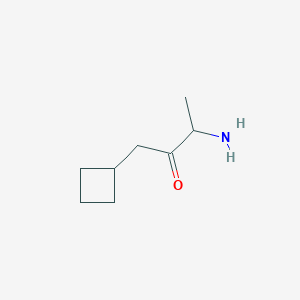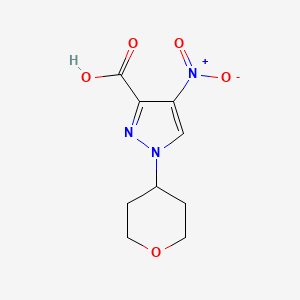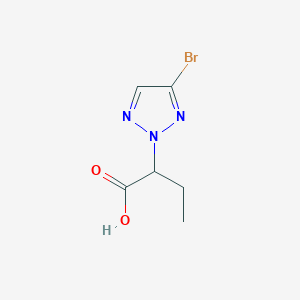![molecular formula C11H18N2O B13162177 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a cyclopropyl group and a diazabicyclo structure, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Aplicaciones Científicas De Investigación
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
3,10-Diazabicyclo[4.3.1]decan-4-one: This compound lacks the cyclopropyl group but shares the diazabicyclo structure.
10-Isopropyl-3,10-diazabicyclo[4.3.1]decan-4-one: This compound has an isopropyl group instead of a cyclopropyl group.
Uniqueness
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is unique due to its cyclopropyl group, which can impart different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C11H18N2O/c14-11-6-9-2-1-3-10(7-12-11)13(9)8-4-5-8/h8-10H,1-7H2,(H,12,14) |
Clave InChI |
OOUMONMIPLTJNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)NCC(C1)N2C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)




![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)


![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)


![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)

